molecular formula C12H11N7O B2888912 (E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-98-4

(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2888912
CAS No.: 303145-98-4
M. Wt: 269.268
InChI Key: OWJDQIQTYCDUAA-UHFFFAOYSA-N
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Description

The compound “(E)-N’-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide” is a complex organic molecule. It contains a pyridinyl group, a [1,2,4]triazolo[1,5-a]pyrimidin-2-yl group, and a methanimidamide group .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are synthesized through various chemical reactions, demonstrating the versatility of these heterocycles in organic synthesis. For example, nucleophilic addition reactions have been employed to create 7-substituted derivatives of v-triazolo[4,5-d]pyrimidines, showcasing the adaptability of these compounds for further functionalization (Albert & Pendergast, 1972). Moreover, the structural features of similar compounds have been explored through both experimental and theoretical studies, including X-ray diffraction and DFT calculations, to understand their molecular properties better (Gumus et al., 2018).

Pharmacological Applications

The [1,2,4]triazolo[1,5-a]pyrimidine moiety is known for its wide range of pharmacological activities. Compounds featuring this core structure have been investigated for their potential as antimicrobial, antitumor, anti-inflammatory, and analgesic agents. For instance, certain derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new therapeutic agents (Sanad et al., 2021). Additionally, some compounds have been identified as having significant anti-inflammatory and analgesic activities, highlighting their potential use in treating various inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Anticancer and Antiproliferative Activities

Modifications to the [1,2,4]triazolo[1,5-a]pyrimidine structure have been explored to enhance anticancer effects while reducing toxicity. For example, replacing the acetamide group with an alkylurea moiety in certain derivatives has led to compounds with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, suggesting their potential as more effective and safer anticancer agents (Wang et al., 2015).

Future Directions

Future research could focus on the synthesis, characterization, and biological evaluation of this compound and related compounds. Given the anticancer activity of related compounds , this compound could potentially have similar applications.

Properties

IUPAC Name

N-methoxy-N'-(7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c1-20-16-8-15-11-17-12-14-6-4-10(19(12)18-11)9-3-2-5-13-7-9/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJDQIQTYCDUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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